Diethyl (1-iodo-2-phenylethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-iodo-2-phenylethenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 1-iodo-2-phenylethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-iodo-2-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate iodoalkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an iodoalkene under mild conditions to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where diethyl phosphite is coupled with an iodoalkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-iodo-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [4+2] and [3+2] cycloaddition reactions, serving as an electrophilic dienophile or dipolarophile.
Oxidation and Reduction: The phosphonate group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition Reactions: These reactions often require strong thermal activation or the use of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates, depending on the nucleophile used.
Cycloaddition Reactions: Products include cycloadducts with varying ring sizes and functionalities.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonate group.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-iodo-2-phenylethenyl)phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Wirkmechanismus
The mechanism of action of diethyl (1-iodo-2-phenylethenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry . Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with a wide range of biological molecules, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (iodoethynyl)phosphonate: Similar in structure but with an ethynyl group instead of an ethenyl group.
Diethyl (1-diazo-2-oxopropyl)phosphonate: Contains a diazo group, making it useful for different types of cycloaddition reactions.
Diethyl (2-oxopropyl)phosphonate: Lacks the iodine and phenyl groups, making it less reactive in certain types of reactions.
Uniqueness
Diethyl (1-iodo-2-phenylethenyl)phosphonate is unique due to the presence of both the iodine and phenyl groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and potential biological activities .
Eigenschaften
CAS-Nummer |
650612-93-4 |
---|---|
Molekularformel |
C12H16IO3P |
Molekulargewicht |
366.13 g/mol |
IUPAC-Name |
(2-diethoxyphosphoryl-2-iodoethenyl)benzene |
InChI |
InChI=1S/C12H16IO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
PRJHHIGGJGXMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.